1-Stearoyl-2-myristoyl-sn-glycero-3-PC (SMPC, CAS 20664-02-2) is a fully saturated, asymmetric mixed-chain phosphatidylcholine characterized by an 18-carbon stearoyl chain at the sn-1 position and a 14-carbon myristoyl chain at the sn-2 position. This specific structural asymmetry generates a controlled hydrophobic mismatch within the lipid bilayer, leading to partial chain interdigitation and distinct thermotropic phase behavior. With a main gel-to-liquid crystalline phase transition temperature (Tm) of exactly 30 °C, SMPC serves as a structural lipid for engineering temperature-sensitive liposomes (TSLs), tuning membrane elasticity without relying on oxidation-prone unsaturated lipids, and matching liposomal cellular interactions to specific thermal thresholds[1].
Substituting SMPC with symmetric saturated lipids (such as DPPC or DMPC) or its exact positional isomer MSPC (1-myristoyl-2-stearoyl-sn-glycero-3-PC) results in critical shifts in formulation thermodynamics and mechanics. While SMPC and MSPC share the exact same molecular weight and empirical formula, the reversal of the acyl chains on the glycerol backbone shifts the phase transition temperature by a full 10 °C—from 30 °C for SMPC to 40 °C for MSPC [1]. Consequently, replacing SMPC with MSPC or a generic symmetric equivalent in a temperature-triggered delivery system will alter the intended release kinetics at mild physiological or topical temperatures, rendering the nanocarrier unresponsive under the target operational conditions [2].
The placement of the acyl chains on the glycerol backbone fundamentally dictates the thermal melting profile of the lipid. Phase behavior profiling demonstrates that SMPC (18:0-14:0 PC) exhibits a main gel-to-liquid crystalline phase transition temperature (Tm) of 30 °C[1]. In contrast, its exact positional isomer MSPC (14:0-18:0 PC) exhibits a Tm of 40 °C, while the symmetric DMPC (14:0-14:0 PC) melts at 24 °C [1]. This 10 °C differential between exact structural isomers highlights the direct impact of the sn-2 chain length on bilayer packing.
| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tm) |
| Target Compound Data | SMPC (18:0-14:0 PC): 30 °C |
| Comparator Or Baseline | MSPC (14:0-18:0 PC): 40 °C |
| Quantified Difference | 10 °C lower Tm for SMPC despite identical molecular weight and composition |
| Conditions | Aqueous lipid dispersion phase transition profiling |
Procurement of the exact sn-1/sn-2 configuration is mandatory for temperature-sensitive formulations targeting release at 30 °C rather than 40 °C.
Chain-asymmetric lipids like SMPC introduce partial interdigitation that alters the mechanical properties of the resulting bilayer. Neutron spin echo (NSE) spectroscopy reveals that SMPC bilayers exhibit enhanced collective fluctuations on the nanosecond timescale compared to chain-symmetric lipids with the same average acyl length (DPPC, 16:0-16:0 PC) [1]. Specifically, the SMPC membrane is quantitatively softer, displaying an approximate 40% decrease in the compressibility modulus (κ) relative to DPPC [1].
| Evidence Dimension | Bending dynamics and compressibility modulus (κ) |
| Target Compound Data | SMPC (18:0-14:0 PC): ~40% decrease in compressibility modulus |
| Comparator Or Baseline | DPPC (16:0-16:0 PC): Baseline rigidity for 16-carbon average chain |
| Quantified Difference | ~40% softer membrane for the asymmetric SMPC |
| Conditions | Neutron spin echo (NSE) spectroscopy of fluid-phase lipid bilayers |
Allows formulators to achieve high membrane flexibility and easier liposome extrusion while maintaining a fully saturated, oxidation-resistant lipid backbone.
The efficacy of liposomal nanocarriers in interacting with target cells is highly dependent on the proximity of the lipid's Tm to the environmental temperature. In targeted T-cell activation assays using large unilamellar vesicles (LUVs), formulations composed of SMPC (18:0-14:0 PC, Tm = 30 °C) achieved the highest measured cellular activation rates when the assay was conducted at exactly 30 °C [1]. When the activation temperature was shifted to 37 °C, LUVs made from 14:0-16:0 PC (Tm = 35 °C) outperformed the SMPC LUVs [1].
| Evidence Dimension | Targeted cellular activation efficacy |
| Target Compound Data | SMPC LUVs (Tm = 30 °C): Maximum activation at 30 °C assay temperature |
| Comparator Or Baseline | 14:0-16:0 PC LUVs (Tm = 35 °C): Suboptimal at 30 °C, maximum at 37 °C |
| Quantified Difference | Efficacy strictly peaks when LUV Tm matches the operational temperature |
| Conditions | Jurkat cell activation assay using functionalized large unilamellar vesicles (LUVs) |
Proves that selecting SMPC is essential for assays, topical applications, or bioprocesses specifically operating at or near 30 °C.
Utilizing SMPC's precise 30 °C phase transition temperature to formulate temperature-sensitive liposomes (TSLs) designed to release their payload upon contact with human skin (typically ~32 °C) or under mild localized heating, avoiding the higher thermal thresholds required by DPPC or MSPC [1].
Procuring SMPC as a structural lipid to achieve the high membrane flexibility and low compressibility modulus typically associated with unsaturated lipids, but with the absolute chemical stability and zero peroxide-value drift of a fully saturated lipid backbone [2].
Employing SMPC in targeted delivery assays where the operational temperature is strictly maintained at 30 °C, ensuring that the nanocarrier is in the target phase state to maximize membrane interaction and payload delivery to target cells [3].